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Compound of Interest

Ethyl 2-bromo-5-chlorothiazole-4-
Compound Name:
carboxylate

Cat. No.: B1245196

CAS Number: 425392-44-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a highly functionalized heterocyclic
compound of significant interest in medicinal chemistry and agrochemical research. Its unique
arrangement of chloro, bromo, and carboxylate functional groups on a thiazole core makes it a
versatile synthetic intermediate. The bromine atom at the 2-position is particularly susceptible
to palladium-catalyzed cross-coupling reactions, while the chloro and ester moieties offer
further sites for chemical modification. This guide provides a comprehensive overview of its
chemical properties, a plausible synthetic pathway, detailed experimental protocols for its use,
and its application in the development of targeted therapeutics, specifically as a building block
for Melanocortin 2 Receptor (MC2R) modulators.

Chemical Properties and Data

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a stable, crystalline solid under standard
conditions. The combination of electron-withdrawing groups on the thiazole ring enhances its
electrophilic nature, particularly at the C2 position.[1]
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Property

Data

Reference(s)

CAS Number

425392-44-5

[2](3]

Molecular Formula

CeHsBrCINO2S

[2]4]

Molecular Weight 270.53 g/mol [2][3]
White to light yellow beige

Appearance ] [2]
crystalline powder

_ = 95% (as determined by

Purity [2]
HPLC)

Ethyl 2-bromo-5-chloro-1,3-

IUPAC Name _ [3]
thiazole-4-carboxylate
2-Bromo-5-chloro-thiazole-4-

Synonyms [2][3]

carboxylic acid ethyl ester

Storage Conditions

Store at 0-8°C, protected from

light and moisture

[2]

Data not publicly available;

likely soluble in common

Solubility ] ) ]
organic solvents like Dioxane,
THF, DMF.

Melting Point Data not publicly available.

Boiling Point Data not publicly available.

Spectroscopic Data

Specific spectral data (NMR,
IR, MS) is not publicly
available and typically
provided on a lot-specific
Certificate of Analysis by

suppliers.

Synthesis Pathway
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While a specific, detailed protocol for the synthesis of Ethyl 2-bromo-5-chlorothiazole-4-
carboxylate is not readily available in peer-reviewed literature, a plausible synthetic route can
be constructed based on the well-established Hantzsch thiazole synthesis and subsequent
halogenation reactions. The general approach involves the formation of a substituted
aminothiazole ester followed by sequential halogenation.

Sandmeyer-type Reaction Direct Chlorination

Ethyl Acetoacetate + Thiourea (e.., NaNOz, HBr, CuBr) (e.g.. SO:Cl)

lHantzsch Synthesis

Ethyl 2-amino-4-methylthiazole-5-carboxylate

lBromination

Ethyl 2-bromo-4-methylthiazole-5-carboxylate

lChIorination

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate
(Target Compound)

Click to download full resolution via product page
Caption: Plausible synthetic workflow for the target compound.

Conceptual Steps:

e Hantzsch Thiazole Synthesis: The initial thiazole core, such as Ethyl 2-aminothiazole-4-
carboxylate, can be synthesized via the condensation of an a-halocarbonyl compound with a
thioamide, a classic Hantzsch reaction.[5][6]

o Diazotization and Bromination: The amino group at the 2-position can be replaced with a
bromine atom using a Sandmeyer-type reaction. This involves diazotization with a nitrite
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source under acidic conditions, followed by decomposition of the diazonium salt in the
presence of a bromide source (e.g., CuBr).

e Chlorination: The final step would be the regioselective chlorination at the 5-position of the
thiazole ring. This can often be achieved using chlorinating agents like sulfuryl chloride
(SO2CL2).

Applications in Research and Development

This molecule serves as a pivotal building block in several areas:

o Pharmaceutical Development: It is a key intermediate for synthesizing compounds targeting
a range of diseases. Its derivatives have been investigated as anti-inflammatory,
antimicrobial, anti-infective, and anti-cancer agents.[2] A notable application is in the
synthesis of Melanocortin 2 Receptor (MC2R) modulators, which are relevant for treating
disorders associated with the hypothalamic-pituitary-adrenal axis.[7]

o Agrochemicals: The thiazole scaffold is present in many pesticides and fungicides. This
compound is used in the development of new crop protection agents.[2]

e Organic Synthesis: The orthogonal reactivity of the bromo and chloro substituents makes it a
valuable tool for creating complex molecular architectures through sequential, site-selective
cross-coupling reactions.[8][9]

Experimental Protocols

The following protocols are detailed methodologies for key reactions involving the title
compound, with a focus on palladium-catalyzed cross-coupling, which is its most prominent
application.

General Workflow for Suzuki-Miyaura Cross-Coupling

The workflow outlines the standard procedure for using the title compound in a Suzuki-Miyaura
reaction to introduce a new carbon-carbon bond at the 2-position.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.chemimpex.com/products/26265
https://patents.google.com/patent/WO2024175925A1
https://www.chemimpex.com/products/26265
https://pubs.acs.org/doi/pdf/10.1021/ol0350285
https://www.researchgate.net/publication/244559484_ChemInform_Abstract_Polysubstituted_Thiazole_Derivatives_via_the_Halogen-Dance_Reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Reaction Setup

Combine Reactants:
- Ethyl 2-bromo-5-chlorothiazole-4-carboxylate (1 eq)
- Boronic Acid/Ester (1.1-1.5 eq)

- Base (e.g., K2COs3, 2-3 eq)

.

Add Palladium Catalyst
(e.g., Pd(dppf)Clz, 1-5 mol%)

:

Add Degassed Solvent
(e.g., 1,4-Dioxane/Water)

Reaction Execution

Purge with Inert Gas
(Argon or Nitrogen)

l

Heat Mixture
(e.g., 80-100 °C)

l

Monitor Progress
(TLC or LC-MS)

-

J

-

Work-up &qurification

Cool to RT & Quench
(Add Water)

:

Extract with Organic Solvent
(e.g., Ethyl Acetate)

.

Wash, Dry, & Concentrate

l

Purify by Chromatography

Click to download full resolution via product page

Caption: Standard experimental workflow for Suzuki coupling.

© 2025 BenchChem. All rights res

erved.

5/10

Tech Support


https://www.benchchem.com/product/b1245196?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Detailed Protocol: Synthesis of Ethyl 5-chloro-2-(2-

ethoxypyridin-3-yl)thiazole-4-carboxylate

This protocol is adapted from a procedure described in patent literature (W0O2024175925A1)
and represents a specific application of the title compound in the synthesis of an MC2R
modulator intermediate.[7]

Materials:

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate (1.0 g, 3.70 mmol, 1.0 eq)

(2-ethoxypyridin-3-yl)boronic acid (0.741 g, 4.44 mmol, 1.2 eq)

Potassium Carbonate (K2CO3) (1.022 g, 7.39 mmol, 2.0 eq)

Pd(amphos)CI: (or similar Pd catalyst, e.g., Pd(dppf)CIz) (0.039 g, 0.055 mmol, 0.015 eq)

1,4-Dioxane (3 mL)

Water (0.3 mL)

Nitrogen or Argon gas

Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

o To areaction vessel, add Ethyl 2-bromo-5-chlorothiazole-4-carboxylate, (2-ethoxypyridin-
3-yl)boronic acid, and potassium carbonate.

Add the 1,4-Dioxane and Water solvent system.

Bubble nitrogen or argon gas through the stirred reaction mixture for 5-10 minutes to degas
the solution.

Add the palladium catalyst (Pd(amphos)CIz) to the mixture.

Seal the vessel and heat the reaction to 100 °C.
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 Stir the reaction at this temperature overnight (or until completion as monitored by UPLC or
TLC).

e Upon completion, cool the reaction mixture to room temperature.
o Concentrate the mixture under reduced pressure to remove the solvent.

 Purify the resulting residue by flash column chromatography (e.g., silica gel, eluting with a
gradient of ethyl acetate in petroleum ether) to yield the desired product, ethyl 5-chloro-2-(2-
ethoxypyridin-3-yl)thiazole-4-carboxylate.

Biological Context: MC2R Signaling Pathway

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a precursor to molecules that modulate the
Melanocortin 2 Receptor (MC2R). MC2R is a G-protein coupled receptor (GPCR) primarily
expressed in the adrenal cortex and is essential for adrenal steroidogenesis. Its signaling is
initiated by the binding of its specific ligand, Adrenocorticotropic Hormone (ACTH).
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Caption: Simplified MC2R signaling pathway upon ACTH stimulation.
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Pathway Description:

e Ligand Binding: Adrenocorticotropic hormone (ACTH) from the pituitary gland binds to the
MC2R. The proper cell surface expression and function of MC2R require the presence of a
crucial accessory protein, MRAP (MC2R accessory protein).

» G-Protein Activation: Ligand binding induces a conformational change in MC2R, activating
the associated heterotrimeric G-protein by promoting the exchange of GDP for GTP on the

Gas subunit.

o Adenylyl Cyclase Activation: The activated Gas subunit dissociates and stimulates the

enzyme adenylyl cyclase.

e CAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (CAMP), a
key second messenger.

o Downstream Effects: Increased intracellular cAMP levels lead to the activation of Protein
Kinase A (PKA). PKA then phosphorylates various downstream targets, including
transcription factors like CREB (CAMP response element-binding protein), ultimately leading
to the transcription of genes involved in steroidogenesis (e.g., cortisol production).

Modulators derived from Ethyl 2-bromo-5-chlorothiazole-4-carboxylate can act as either
agonists or antagonists at the MC2R, thereby stimulating or inhibiting this pathway, offering
therapeutic potential for adrenal-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google
Patents [patents.google.com]

e 2. chemimpex.com [chemimpex.com]

e 3. scbt.com [scbt.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1245196?utm_src=pdf-body
https://www.benchchem.com/product/b1245196?utm_src=pdf-custom-synthesis
https://patents.google.com/patent/EP1031566A1/en
https://patents.google.com/patent/EP1031566A1/en
https://www.chemimpex.com/products/26265
https://www.scbt.com/p/ethyl-2-bromo-5-chloro-1-3-thiazole-4-carboxylate-425392-44-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1245196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

. Ethyl 5-bromo-2-chlorothiazole-4-carboxylate | CymitQuimica [cymitquimica.com]

. benchchem.com [benchchem.com]

. m.youtube.com [m.youtube.com]

. W02024175925A1 - Mc2r modulator compounds - Google Patents [patents.google.com]

. pubs.acs.org [pubs.acs.org]

°
© (0] ~ [o2] ol H

. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [In-Depth Technical Guide: Ethyl 2-bromo-5-
chlorothiazole-4-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1245196#ethyl-2-bromo-5-chlorothiazole-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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